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molecular formula C9H6ClNO3S B1272754 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride CAS No. 337508-66-4

4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

Cat. No. B1272754
M. Wt: 243.67 g/mol
InChI Key: QCGUTLAPXWBIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741360B2

Procedure details

To a solution of 4-oxazol-5-yl-benzenesulfonyl chloride (1 g) in THF (20 ml) was added triphenylphosphine (4.3 g). After stirring at RT for 10 minutes water (2 ml) was added and the reaction was stirred for a further 20 minutes. The reaction was evaporated under reduced pressure and the residue dissolved in EtOAc. The EtOAc solution was extracted with 1M NaOH (×3), the basic extractions were combined, the pH adjusted to 3 using 1M HCl and then re-extracted with EtOAc (×3). The EtOAc fractions were combined and washed with brine, dried (MgSO4) and evaporated under reduced pressure to give the subtitle compound as a green solid (0.65 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([S:12](Cl)(=O)=O)=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[O:1]1[C:5]([C:6]2[CH:7]=[CH:8][C:9]([SH:12])=[CH:10][CH:11]=2)=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc solution was extracted with 1M NaOH (×3)
EXTRACTION
Type
EXTRACTION
Details
the basic extractions
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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